molecular formula C16H19BrN2O2 B2807369 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione CAS No. 331422-89-0

3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione

Cat. No.: B2807369
CAS No.: 331422-89-0
M. Wt: 351.244
InChI Key: NAQFMZBTOYFBIK-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative characterized by a seven-membered azepane ring at the 3-position and a 4-bromophenyl substituent at the 1-position.

Properties

IUPAC Name

3-(azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2/c17-12-5-7-13(8-6-12)19-15(20)11-14(16(19)21)18-9-3-1-2-4-10-18/h5-8,14H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQFMZBTOYFBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution or other suitable methods.

    Bromination: The bromophenyl group is introduced through a bromination reaction, often using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of pyrrolidine compounds, including 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and proliferation. For instance, the bromine atom in the structure may enhance the compound's ability to interact with biological targets, increasing its efficacy against various cancer types.

Neuropharmacological Effects : The azepane moiety present in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Preliminary studies indicate that this compound may influence serotonin and dopamine receptors, which are critical in mood regulation.

Pharmacology

Drug Development : The unique properties of 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione make it a candidate for further development as a therapeutic agent. Its ability to cross the blood-brain barrier due to its lipophilicity could be advantageous in treating central nervous system disorders. Ongoing research aims to optimize its pharmacokinetic and pharmacodynamic profiles for enhanced therapeutic efficacy.

Material Science

Polymer Chemistry : In material science, the compound's reactivity can be harnessed for the development of novel polymeric materials. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with tailored properties such as increased strength or thermal stability. Research is underway to explore its utility in creating advanced composites for aerospace and automotive applications.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a series of pyrrolidine derivatives showed cytotoxic activity against breast cancer cell lines. The study highlighted that modifications at the 4-position significantly impacted the compound's potency. The specific role of the bromine substituent was noted as enhancing binding affinity to target proteins involved in tumor growth.

Case Study 2: Neuropharmacological Research

In a preclinical trial assessing the anxiolytic effects of similar azepane compounds, researchers found significant reductions in anxiety-like behaviors in rodent models when administered derivatives of pyrrolidine. The study suggested that these compounds could serve as a basis for developing new anxiolytic medications with fewer side effects compared to existing treatments.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

The table below compares key structural features and activities of 3-(azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione with similar compounds:

Compound Name Substituents (Position) Key Pharmacological Activity ED50 (mg/kg) Key References
Target Compound Azepan-1-yl (3), 4-bromophenyl (1) Not explicitly reported (inferred: dual receptor targeting) N/A
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)-pyrrolidine-2,5-dione Morpholinopropyl (1), thiophene (3) Anticonvulsant 48.2
3-(1H-Indol-3-yl)-1-(4-(7-azaindole)-pyrrolidine-2,5-dione Indol-3-yl (3), azaindole (1) Dual 5-HT1A/SERT binding N/A
1-(2-Bromophenyl)-3-(2-(1-oxoisoindolin-2-yl)phenyl)-pyrrolidine-2,5-dione (2l) 2-Bromophenyl (1), isoindolinyl (3) Structural analog (activity unspecified) N/A
1-Benzyl-3-(2-(1-oxoisoindolin-2-yl)phenyl)-pyrrolidine-2,5-dione (2n) Benzyl (1), isoindolinyl (3) Structural analog (activity unspecified) N/A
Key Observations:

Azepane vs. Morpholine/Piperidine Rings :

  • The azepane ring in the target compound provides a larger, more flexible heterocycle compared to morpholine (as in the anticonvulsant compound from ) or piperidine derivatives. This flexibility may enhance binding to targets requiring broader conformational adaptability .
  • Morpholine-containing derivatives (e.g., compound 4 in ) show potent anticonvulsant activity (ED50 = 48.2 mg/kg), surpassing reference drugs like valproic acid .

Bromophenyl Substitution: The 4-bromophenyl group in the target compound is structurally analogous to 2-bromophenyl in compound 2l .

Dual Receptor Targeting :

  • Indol-3-yl derivatives (e.g., compounds in and ) exhibit dual affinity for 5-HT1A and serotonin transporters (SERT), suggesting that the pyrrolidine-2,5-dione scaffold is versatile for multi-target drug design . The target compound’s azepane and bromophenyl groups may similarly enable dual mechanisms.

Physicochemical and Structural Insights

  • Melting Points: Bromophenyl-substituted analogs (e.g., compound 2l, mp 136–138°C) generally exhibit higher melting points than non-halogenated derivatives (e.g., compound 2n, mp <50°C), attributed to increased molecular symmetry and halogen-based intermolecular forces .
  • NMR Data : The ¹H NMR spectra of bromophenyl derivatives (e.g., compound 2l) show aromatic proton shifts at δ 7.3–7.8 ppm, consistent with electron-withdrawing bromine effects .

Biological Activity

3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is a synthetic organic compound classified under pyrrolidine derivatives. These compounds are notable for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula for 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is C16H18BrN2O2C_{16}H_{18}BrN_2O_2, and it features an azepane ring connected to a bromophenyl group and a pyrrolidine dione structure. The synthesis typically involves:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions with suitable precursors.
  • Introduction of the Azepane Group : This can be done via nucleophilic substitution.
  • Bromination : The bromophenyl group is introduced through reactions with brominating agents.

These steps can be optimized for industrial production to maximize yield and purity.

Biological Activity

Research indicates that 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione exhibits a range of biological activities:

Enzyme Inhibition

Studies have shown that pyrrolidine derivatives can act as enzyme inhibitors. The specific interactions of this compound with various enzymes remain an area of active research, but it is hypothesized to modulate pathways related to inflammation and cancer progression .

Receptor Binding

This compound may interact with specific receptors in the body, influencing physiological responses. The azepane ring's presence may alter its binding affinity compared to similar compounds without this structural feature.

The exact mechanisms by which 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Modulation of Protein Function : By binding to enzymes or receptors, it may inhibit or activate specific biological pathways.
  • Influence on Cellular Signaling : The compound could affect signaling cascades involved in cell proliferation and apoptosis, particularly in cancer cells .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Properties : Research indicates that similar pyrrolidine derivatives exhibit significant anti-inflammatory effects in vitro. Future studies could explore the specific effects of this compound on inflammatory markers.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth in various cancer models. Investigations into the specific anticancer properties of 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione are warranted .

Comparison with Similar Compounds

To better understand the unique properties of 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione, comparisons can be made with related compounds:

Compound NameStructural FeaturesBiological Activity
3-(Piperidin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dionePiperidine ring instead of azepaneDifferent receptor binding profiles
3-(Morpholin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dioneMorpholine ringPotentially different enzyme inhibition patterns

The azepane ring may confer unique electronic and steric properties that enhance its biological activity compared to these analogs .

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